N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide
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Overview
Description
N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenylpiperazine derivatives, have been reported to exhibit inhibitory activities againstacetylcholinesterase (AChE) and cholinesterase enzymes (AChE and BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission. By inhibiting AChE, the compound could potentially prevent the breakdown of acetylcholine, leading to enhanced signaling in cholinergic neurons. This could have downstream effects on cognitive function and memory, as these processes are closely associated with cholinergic neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action would likely be an increase in acetylcholine levels in the synaptic cleft, due to the inhibition of AChE. This could enhance cholinergic neurotransmission, potentially improving cognitive function and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene glycol.
Alkylation: The piperazine intermediate is then alkylated with 3-bromopropylamine to form N-(3-(4-phenylpiperazin-1-yl)propyl)amine.
Sulfonation: The final step involves the reaction of N-(3-(4-phenylpiperazin-1-yl)propyl)amine with thiophene-2-sulfonyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenylpiperazine moiety.
Scientific Research Applications
N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, investigated for its acetylcholinesterase inhibitory activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with a piperazine moiety, studied for its antimicrobial activity.
Uniqueness
N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring and sulfonamide group, which may confer distinct chemical and biological properties compared to other phenylpiperazine derivatives.
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c21-24(22,17-8-4-15-23-17)18-9-5-10-19-11-13-20(14-12-19)16-6-2-1-3-7-16/h1-4,6-8,15,18H,5,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHESECCFJUAYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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